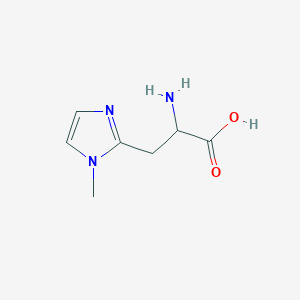
2-Amino-3-(1-methylimidazol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(1-methylimidazol-2-yl)propanoic acid, commonly known as Aze, is a non-proteinogenic amino acid that is found in various natural sources such as mushrooms, seaweed, and certain marine invertebrates. Aze has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of Aze is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Aze has been shown to inhibit the activity of alanine transaminase, which is involved in the synthesis of alanine. Aze has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. In addition, Aze has been shown to inhibit the activity of nuclear factor-kappa B, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
Aze has been shown to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. Aze has also been shown to induce apoptosis, which is a programmed cell death process. In addition, Aze has been shown to inhibit the proliferation of cancer cells and the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aze has several advantages for lab experiments, including its availability, stability, and low toxicity. Aze is readily available from natural sources or can be synthesized using various methods. Aze is also stable under various conditions and has low toxicity, making it suitable for in vitro and in vivo experiments. However, Aze has some limitations, including its solubility and specificity. Aze is relatively insoluble in water, which can limit its use in certain experiments. Aze also has limited specificity, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for the study of Aze. One direction is to investigate the molecular mechanism of Aze's biological activities. Another direction is to explore the potential of Aze as a therapeutic agent for various diseases, including cancer and viral infections. Furthermore, the development of new methods for the synthesis of Aze and its derivatives can expand its potential applications. Finally, the investigation of the ecological role of Aze in natural sources can provide insights into its biological functions.
Métodos De Síntesis
Aze can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis involves the reaction of 2-methylimidazole with 2-bromo-3-chloro-propanoic acid, followed by reduction with sodium borohydride. The enzymatic synthesis involves the use of enzymes such as alanine racemase and imidazole glycerol phosphate synthase. The microbial synthesis involves the use of microorganisms such as Pseudomonas sp. and Bacillus sp.
Aplicaciones Científicas De Investigación
Aze has been extensively studied for its various biological activities. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Aze has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, Aze has antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-amino-3-(1-methylimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-2-9-6(10)4-5(8)7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAKSUMDGSVKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2946795.png)
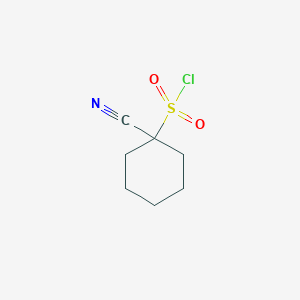
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2946799.png)
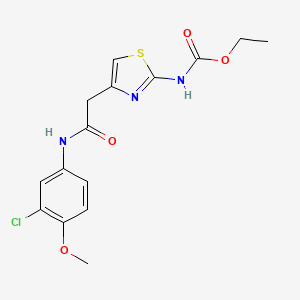
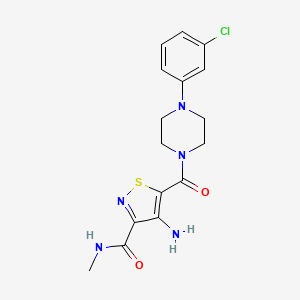
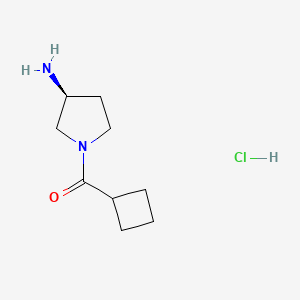
![2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2946806.png)
![5-{(E)-3-[4-({[amino(imino)methyl]amino}sulfonyl)anilino]-2-propenoyl}-2-(4-chlorophenyl)-1,3-thiazole](/img/structure/B2946808.png)
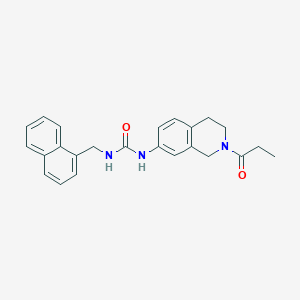
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2946811.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2946812.png)
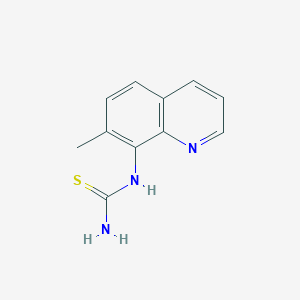
![2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2946816.png)
